Enhanced Dopamine D2-like Receptor Agonist Activity: 5-Fluoro vs. Non-Fluorinated Scaffolds
Derivatives of 5-fluoro-2,3-dihydro-1H-inden-1-amine, specifically trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, exhibit potent D2-like dopamine receptor agonism, a property significantly enhanced compared to non-fluorinated analogs. In rat neostriatal membrane assays, the fluorinated compounds decreased basal cGMP levels, confirming D2-like agonist activity, while unsubstituted amines (4a, 5a, 10, 11) were poorly effective at DA receptors [1]. This demonstrates that the 5-fluoro substitution is critical for engaging dopamine receptors.
| Evidence Dimension | Dopamine D2-like receptor agonism (cGMP modulation in rat neostriatal membranes) |
|---|---|
| Target Compound Data | Significant decrease in basal cGMP levels (agonist profile) |
| Comparator Or Baseline | Non-fluorinated trans-1-phenyl-2-aminoindane derivatives (compounds 4a, 5a, 10, 11) |
| Quantified Difference | Poorly effective (no significant cGMP decrease) vs. significant agonist activity |
| Conditions | Rat neostriatal membrane homogenates; cGMP levels measured after compound treatment |
Why This Matters
For researchers developing dopamine receptor ligands for neurological disorders, the 5-fluoro substitution is essential for achieving D2-like agonist activity, differentiating it from inactive non-fluorinated analogs.
- [1] Di Stefano, A., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-2654. DOI: 10.1021/jm040889k. View Source
